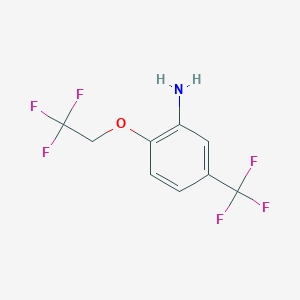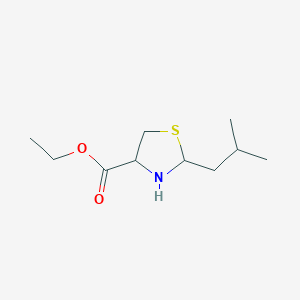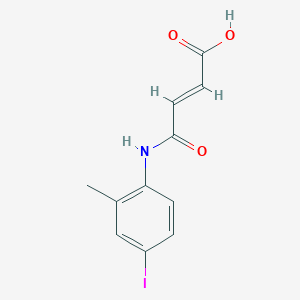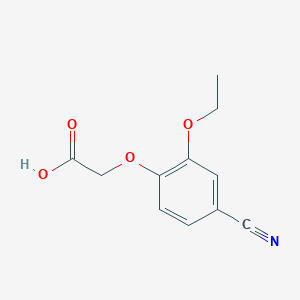
2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline, also known as TFETA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological applications.
Scientific Research Applications
Catalysis and Synthesis
One study reports the use of a closely related compound, 2-fluoro-5-(trifluoromethyl)aniline, as a monodentate transient directing group (MonoTDG) to enable Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This method facilitates the synthesis of quinazoline and fused isoindolinone scaffolds, highlighting its utility in diverse synthetic applications (Wu et al., 2021).
Materials Science
In the realm of materials science, the inductive effect on the pKa of poly(aniline) has been explored for sensor applications. The work demonstrates the use of poly(aniline) as an active sensing element, where binding of an analyte results in physical distortions or changes in electron density, thereby altering conductivity. This approach opens new avenues for developing nonenzymatic sensors (Shoji & Freund, 2001).
Organic Chemistry
Another application in organic chemistry is the visible-light-promoted radical C-H trifluoromethylation of free anilines, demonstrating the synthesis of biologically active compounds and useful building blocks. This process represents an economical and powerful route to trifluoromethylated anilines, underlining the compound's significance in the synthesis of fluorine-containing molecules and heterocyclic compounds (Xie et al., 2014).
Electrochemistry
In electrochemistry, the integration of polyaniline/poly(acrylic acid) films with redox enzymes on electrode supports has been investigated for bioelectrocatalytic systems. Such systems are utilized for the oxidation of glucose or lactate, showcasing the potential of polyaniline-based materials in bioelectronic applications (Raitman et al., 2002).
properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)4-17-7-2-1-5(3-6(7)16)9(13,14)15/h1-3H,4,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQOGGRDSJWRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-cyano-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2695681.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone](/img/structure/B2695683.png)
![6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2695684.png)
![(3,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2695685.png)


![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2695689.png)

![8-(3-methoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2695695.png)



![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)propanamide](/img/structure/B2695701.png)